NS-3-008 hydrochloride
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Overview
Description
NS-3-008 hydrochloride is an orally active transcriptional inhibitor of G0/G1 switch 2 (G0s2). It has shown potential in treating chronic kidney disease by inhibiting the transcription of G0s2 with a half-maximal inhibitory concentration (IC50) of 2.25 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-3-008 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The compound is typically supplied as a powder with a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
NS-3-008 hydrochloride primarily undergoes reactions related to its role as a transcriptional inhibitor. These include:
Binding Reactions: NS-3-008 binds to Hsd17b4, a protein involved in the regulation of G0s2 gene expression.
Inhibition Reactions: The compound inhibits the phosphorylation of Stat5, a transcription factor, thereby reducing the expression of G0s2.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Water: Also used as a solvent for preparing solutions of the compound.
Major Products Formed
The major products formed from the reactions involving this compound are typically related to its inhibitory effects on gene expression. These include reduced levels of G0s2 and Ccl2 mRNA in the kidneys .
Scientific Research Applications
NS-3-008 hydrochloride has several scientific research applications, including:
Chemistry: Used as a tool compound to study transcriptional inhibition and gene regulation.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Potential therapeutic agent for chronic kidney disease due to its ability to reduce renal inflammation
Industry: Utilized in the development of new drugs targeting transcriptional pathways.
Mechanism of Action
NS-3-008 hydrochloride exerts its effects by binding to Hsd17b4, which leads to the inhibition of G0s2 gene expression. This binding reduces the phosphorylation of Stat5, a transcription factor, thereby decreasing the transcription of G0s2. The compound also reduces the levels of Ccl2 mRNA in the kidneys, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
NS-3-008 hydrochloride: A transcriptional inhibitor of G0/G1 switch 2 with an IC50 of 2.25 micromolar
Other G0s2 Inhibitors: Compounds that inhibit the G0s2 pathway, though specific examples are not widely documented
Uniqueness
This compound is unique due to its high specificity and potency as a G0s2 transcriptional inhibitor. Its ability to reduce renal inflammation makes it a promising candidate for treating chronic kidney disease .
Properties
IUPAC Name |
2-benzyl-1-hexylguanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.ClH/c1-2-3-4-8-11-16-14(15)17-12-13-9-6-5-7-10-13;/h5-7,9-10H,2-4,8,11-12H2,1H3,(H3,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOAATZOCKZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=NCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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